N-Boc-4-carboxy-Mephedrone Methyl Ester
CAS No.:
Cat. No.: VC0203462
Molecular Formula: C₁₇H₂₃NO₅
Molecular Weight: 321.37
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₂₃NO₅ |
---|---|
Molecular Weight | 321.37 |
Introduction
Chemical Structure and Properties
N-Boc-4-carboxy-Mephedrone Methyl Ester is characterized by a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of 321.4 g/mol . The compound features three key structural elements: the mephedrone core structure, an N-Boc (tert-butyloxycarbonyl) protecting group on the nitrogen, and a methyl ester functionality at the 4-position of the aromatic ring. Its IUPAC name is methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]benzoate .
The physicochemical properties of this compound reflect its modified structure:
The presence of an N-Boc protecting group and methyl ester functionality significantly alters the compound's polarity and lipophilicity compared to unmodified mephedrone or its primary metabolites. These modifications enhance its stability in certain chemical environments while potentially affecting its pharmacokinetic properties.
Relationship to Mephedrone and Its Metabolites
Mephedrone Background
Mephedrone (4-methylmethcathinone) is a synthetic stimulant belonging to the cathinone class with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.247 g/mol . It produces stimulant effects similar to amphetamines and exerts its effects primarily through interactions with monoamine transporters, including dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Metabolic Pathway of Mephedrone
Mephedrone undergoes extensive metabolism in the body, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme . The metabolic pathways of mephedrone include:
-
N-demethylation (producing nor-mephedrone)
-
Reduction of the ketone moiety (producing dihydro-mephedrone)
-
Oxidation of the tolyl group (producing hydroxytolyl-mephedrone and 4-carboxy-mephedrone)
The 4-carboxy-mephedrone metabolite is particularly significant as it represents the terminal product of the benzylic oxidation pathway and has been found to be one of the most abundant metabolites in urine samples from mephedrone users .
Figure 7 from reference illustrates that metabolites resulting from N-demethylation and reduction retain activity at monoamine transporters, while benzylic oxidation leading to 4-COOH-MC (4-carboxy-mephedrone) produces inactive metabolites at DAT, NET, and SERT.
Significance of N-Boc-4-carboxy-Mephedrone Methyl Ester
N-Boc-4-carboxy-Mephedrone Methyl Ester represents a doubly protected form of the 4-carboxy-mephedrone metabolite. The N-Boc protection shields the secondary amine, while the methyl ester protects the carboxylic acid function . These modifications serve several purposes:
-
Enhanced stability in chemical and biological environments
-
Increased lipophilicity, potentially affecting membrane permeability
-
Protection during synthetic procedures
-
Modified pharmacological properties compared to the parent metabolite
Comparative Analysis with Related Compounds
Structural Comparison
The following table compares N-Boc-4-carboxy-Mephedrone Methyl Ester with related compounds:
Future Research Directions
Several areas warrant further investigation regarding N-Boc-4-carboxy-Mephedrone Methyl Ester:
-
Pharmacokinetic Studies: Investigation of how the N-Boc and methyl ester modifications affect absorption, distribution, metabolism, and excretion compared to unprotected metabolites.
-
Receptor Binding Profiles: Detailed characterization of its interactions with monoamine transporters and other potential biological targets.
-
Metabolic Stability: Assessment of the compound's stability in various biological matrices, including information on whether esterases can hydrolyze the methyl ester while leaving the N-Boc protection intact.
-
Synthetic Applications: Exploration of its utility as an intermediate in the synthesis of novel cathinone derivatives with tailored pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume